Cas no 3153-78-4 (Methyl 2,4-dimethoxy-3-iodobenzoate)

Methyl 2,4-dimethoxy-3-iodobenzoate structure
3153-78-4 structure
Product Name:Methyl 2,4-dimethoxy-3-iodobenzoate
CAS No:3153-78-4
MF:C10H11IO4
MW:322.096415758133
CID:4951178
Update Time:2025-04-23

Methyl 2,4-dimethoxy-3-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2,4-dimethoxy-3-iodobenzoate
    • Inchi: 1S/C10H11IO4/c1-13-7-5-4-6(10(12)15-3)9(14-2)8(7)11/h4-5H,1-3H3
    • InChI Key: WYFISYWHBPVCBI-UHFFFAOYSA-N
    • SMILES: IC1=C(C=CC(C(=O)OC)=C1OC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 222
  • XLogP3: 2.4
  • Topological Polar Surface Area: 44.8

Methyl 2,4-dimethoxy-3-iodobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015013415-250mg
Methyl 2,4-dimethoxy-3-iodobenzoate
3153-78-4 97%
250mg
$480.00 2023-09-02
Alichem
A015013415-500mg
Methyl 2,4-dimethoxy-3-iodobenzoate
3153-78-4 97%
500mg
$806.85 2023-09-02
Alichem
A015013415-1g
Methyl 2,4-dimethoxy-3-iodobenzoate
3153-78-4 97%
1g
$1475.10 2023-09-02

Additional information on Methyl 2,4-dimethoxy-3-iodobenzoate

Methyl 2,4-dimethoxy-3-iodobenzoate (CAS No. 3153-78-4): A Versatile Chemical Intermediate for Modern Applications

Methyl 2,4-dimethoxy-3-iodobenzoate (CAS No. 3153-78-4) is an important organic compound widely used in pharmaceutical synthesis, agrochemical production, and advanced material research. This iodinated benzoate derivative has gained significant attention in recent years due to its unique chemical properties and versatile applications. With the molecular formula C10H11IO4 and molecular weight 322.10 g/mol, this compound serves as a valuable building block in various chemical transformations.

The growing demand for functionalized aromatic compounds in drug discovery has positioned Methyl 2,4-dimethoxy-3-iodobenzoate as a key intermediate. Researchers particularly value its electron-rich aromatic system and the reactivity of its iodo substituent, which enables diverse coupling reactions. Current trends in green chemistry and sustainable synthesis have further increased interest in this compound as scientists explore more efficient catalytic systems for its transformations.

In pharmaceutical applications, Methyl 2,4-dimethoxy-3-iodobenzoate serves as a precursor for various biologically active molecules. Its structural features make it particularly useful in developing central nervous system (CNS) drugs and anti-inflammatory agents. The compound's methoxy groups provide excellent solubility characteristics, while the iodine atom offers a convenient handle for further functionalization through modern cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings.

The material science field has also found innovative uses for Methyl 2,4-dimethoxy-3-iodobenzoate. Its incorporation into liquid crystal materials and organic semiconductors has shown promising results. Researchers are particularly interested in how the electron-donating methoxy groups and heavy halogen atom influence the photophysical properties of resulting materials, making it valuable for OLED technology and organic photovoltaic applications.

From a synthetic chemistry perspective, Methyl 2,4-dimethoxy-3-iodobenzoate offers several advantages. The compound demonstrates excellent stability under various conditions, making it suitable for multi-step syntheses. Its crystalline nature facilitates purification processes, while the distinct 1H NMR signals of its aromatic protons provide convenient characterization. These features answer common questions from synthetic chemists about handling and identifying this intermediate.

Recent advancements in catalytic C-H activation methodologies have opened new possibilities for modifying Methyl 2,4-dimethoxy-3-iodobenzoate. This aligns with current research trends toward more atom-economical transformations. The compound's ortho-iodo functionality has proven particularly valuable in developing novel cyclization reactions, addressing frequent queries about innovative synthetic approaches in academic forums.

The global market for Methyl 2,4-dimethoxy-3-iodobenzoate reflects its growing importance. Suppliers report increasing demand from both academic institutions and industrial laboratories, particularly in regions with strong pharmaceutical and material science sectors. Quality specifications typically require high purity levels (>98%) with careful control of residual solvents, responding to industry concerns about reproducible synthetic results.

Storage and handling recommendations for Methyl 2,4-dimethoxy-3-iodobenzoate follow standard practices for iodoaromatic compounds. It should be kept in amber glass containers at cool temperatures, protected from light and moisture. These precautions address common questions about compound stability and shelf life, ensuring optimal performance in synthetic applications.

Future research directions for Methyl 2,4-dimethoxy-3-iodobenzoate include exploring its potential in metal-organic frameworks (MOFs) and as a ligand in transition metal catalysis. The compound's unique combination of electron-donating and heavy atom effects makes it particularly interesting for these emerging applications, aligning with current scientific interests in advanced functional materials.

Analytical characterization of Methyl 2,4-dimethoxy-3-iodobenzoate typically involves HPLC analysis, mass spectrometry, and comprehensive spectroscopic techniques. These methods provide the detailed information required by quality-conscious researchers, answering frequent queries about compound verification and purity assessment.

In conclusion, Methyl 2,4-dimethoxy-3-iodobenzoate (CAS No. 3153-78-4) represents a valuable chemical tool with diverse applications across multiple scientific disciplines. Its combination of structural features and chemical reactivity ensures its continued importance in both academic research and industrial applications. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as a key intermediate in modern chemical synthesis.

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